ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a distinctive arrangement centered around the 1,3,5-trimethyl-1H-pyrazol-4-yl core structure. The compound features three strategically positioned methyl substituents on the pyrazole ring at positions 1, 3, and 5, which significantly influence both the electronic properties and steric environment of the molecule. The ethyl acetate functionality attached at the 4-position of the pyrazole ring introduces additional conformational flexibility while maintaining the overall molecular stability through conjugation effects.
Crystallographic investigations of related pyrazole acetate derivatives have revealed important structural patterns that can be extrapolated to understand the solid-state behavior of this compound. Studies on similar compounds, such as ethyl 2-(5,1',5'-trimethyl-3,3'-bi-1H-pyrazol-1-yl)acetate, have demonstrated that these molecules typically adopt specific orientations in the crystal lattice that minimize steric interactions while maximizing intermolecular interactions. The dihedral angles between different molecular planes provide crucial insights into the preferred conformations, with related pyrazole systems showing characteristic angular relationships that influence packing efficiency and stability.
The molecular geometry analysis reveals that the pyrazole ring maintains essential planarity, as observed in related structures where deviations from planarity are typically minimal. The substitution pattern with three methyl groups creates a unique electronic environment that affects both intramolecular and intermolecular interactions. The ethyl acetate moiety adopts conformations that balance steric considerations with electronic stabilization, often exhibiting specific torsion angles that optimize the overall molecular energy.
| Structural Parameter | Typical Range | Influence on Properties |
|---|---|---|
| Pyrazole ring planarity | 0-5° deviation | Electronic delocalization |
| C-N-N-C torsion angles | 170-180° | Conformational stability |
| Ester group orientation | Variable | Intermolecular interactions |
| Methyl group positions | Fixed | Steric and electronic effects |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this compound, with both proton and carbon-13 nuclear magnetic resonance offering distinct insights into the molecular environment. The ¹H nuclear magnetic resonance spectrum typically exhibits characteristic signals that reflect the unique chemical environments created by the trimethyl substitution pattern on the pyrazole ring. The methyl groups at positions 1, 3, and 5 appear as distinct singlets due to their different electronic environments, with chemical shifts influenced by the electron-donating nature of the methyl substituents and the electron-withdrawing effect of the acetate functionality.
The ¹³C nuclear magnetic resonance spectrum reveals the electronic environment of each carbon atom, with the pyrazole ring carbons showing characteristic chemical shifts that reflect the heterocyclic nature and substitution pattern. The carbonyl carbon of the acetate group typically appears in the expected region for ester functionalities, while the ethyl group carbons provide additional structural confirmation. The chemical shift patterns observed in related pyrazole compounds suggest that the trimethyl substitution creates a distinctive electronic signature that can be used for structural identification and purity assessment.
Infrared spectroscopy analysis of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretching frequency of the ester group provides information about the electronic environment and conjugation effects. Studies on related pyrazole acetate compounds have shown that the C=N stretching frequencies typically appear in specific regions that reflect the pyrazole ring characteristics, while C-N stretching frequencies provide additional structural confirmation.
Ultraviolet-visible spectroscopy investigations reveal the electronic transitions associated with the pyrazole chromophore and its interaction with the acetate functionality. The absorption characteristics provide insights into the extent of conjugation and electronic delocalization within the molecular framework. The presence of the trimethyl substitution pattern influences the electronic properties and may shift absorption maxima compared to unsubstituted pyrazole derivatives.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound, complementing experimental characterization methods. These computational approaches enable the prediction of geometric parameters, electronic properties, and spectroscopic characteristics with high accuracy. The molecular orbital analysis reveals the distribution of electron density throughout the molecule, highlighting the role of the trimethyl substitution in modifying the electronic properties of the pyrazole core.
The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics provide crucial information about the reactivity and electronic behavior of the compound. The energy gap between these frontier orbitals influences the electronic excitation properties and chemical reactivity patterns. Computational studies on related pyrazole systems have demonstrated that methyl substitution significantly affects the orbital energies and spatial distributions, leading to modified chemical behavior compared to unsubstituted analogs.
Molecular electrostatic potential maps generated through density functional theory calculations reveal the charge distribution and potential interaction sites within this compound. These maps provide valuable insights into intermolecular interaction patterns and help predict the behavior of the compound in different chemical environments. The combination of electron-donating methyl groups and the electron-withdrawing acetate functionality creates regions of varying electrostatic potential that influence both chemical reactivity and physical properties.
Natural bond orbital analysis provides additional insights into the bonding characteristics and charge transfer patterns within the molecule. This computational approach reveals the nature of chemical bonds, the extent of conjugation, and the role of different substituents in modifying the electronic structure. The results contribute to a comprehensive understanding of the structure-property relationships that govern the behavior of this pyrazole acetate derivative.
Tautomerism and Conformational Dynamics in Pyrazole Systems
The tautomeric behavior of this compound is significantly influenced by the specific substitution pattern and the presence of the acetate functionality. Pyrazole systems are known to exhibit tautomerism, particularly involving the migration of hydrogen atoms between nitrogen centers, but the extensive methylation in this compound restricts such tautomeric possibilities. The presence of methyl groups at positions 1, 3, and 5 effectively blocks the classical pyrazole tautomerism, resulting in a structurally stable form that maintains consistent chemical behavior across different environments.
Conformational dynamics studies reveal that the primary flexibility in this compound arises from rotation around the bonds connecting the pyrazole ring to the acetate group and the ethyl ester portion. Nuclear magnetic resonance studies on related compounds have shown that these rotational processes can influence the spectroscopic signatures and may lead to temperature-dependent spectral changes. The energy barriers for these conformational changes are typically moderate, allowing for dynamic behavior at ambient temperatures while maintaining overall structural integrity.
Solvent effects play a crucial role in determining the preferred conformations and tautomeric states of pyrazole derivatives. Studies on related systems have demonstrated that polar solvents can stabilize specific conformations through hydrogen bonding and dipolar interactions, while nonpolar solvents may favor different arrangements. For this compound, the limited tautomeric possibilities due to methylation reduce solvent-dependent structural variations, but conformational preferences may still be influenced by the solvent environment.
The intramolecular interactions within this compound contribute to conformational stability and influence the overall molecular behavior. The spatial arrangement of the methyl groups creates specific steric interactions that favor certain conformations while destabilizing others. These interactions, combined with electronic effects from the conjugated pyrazole-acetate system, determine the most stable molecular conformations and influence the compound's chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)6-9-7(2)11-12(4)8(9)3/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADBJAWODCXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized through the condensation of β-diketones with hydrazine derivatives. For example, 1,3,5-trimethyl-1H-pyrazole can be prepared by reacting pentane-2,4-dione (acetylacetone) with methylhydrazine in acetic acid under reflux. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine to form the pyrazole ring (Figure 1).
Reaction Conditions:
Acetate Group Introduction
The 4-position of the pyrazole ring is alkylated with ethyl bromoacetate to introduce the acetate group. This step employs a base such as potassium carbonate to deprotonate the pyrazole, enhancing nucleophilicity at the 4-position.
Procedure:
- Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equiv) in dry dimethylformamide (DMF).
- Add potassium carbonate (2.5 equiv) and ethyl bromoacetate (1.2 equiv).
- Heat at 60°C for 12 hours under nitrogen atmosphere.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (hexane:ethyl acetate = 4:1).
Key Data:
- Yield: 75–80%
- Characterization:
One-Pot Multicomponent Synthesis
Sonogashira Coupling Approach
A modified Sonogashira cross-coupling strategy, adapted from trifluoromethylpyrazole syntheses, enables simultaneous pyrazole formation and esterification. This method uses palladium catalysis to couple halogenated intermediates with terminal alkynes.
Steps:
- React 4-iodo-1,3,5-trimethylpyrazole with ethyl propiolate in the presence of Pd(PPh$$3$$)$$4$$ and CuI.
- Conduct the reaction in triethylamine at 50°C for 6 hours.
Advantages:
- Efficiency: Combines ring closure and esterification in one step.
- Yield: 70–75%.
Ultrasound-Assisted Optimization
Ultrasound irradiation reduces reaction times by enhancing mass transfer. A Beilstein Journal protocol for pyrazoline synthesis was adapted for pyrazole derivatives:
Modified Procedure:
- Reactants: 1,3,5-trimethylpyrazole-4-carbaldehyde, ethyl bromoacetate
- Conditions: Sodium acetate/acetic acid aqueous solution, ultrasound (40 kHz)
- Time: 2 hours (vs. 12 hours conventionally)
- Yield: 82%.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Complexity | Scalability |
|---|---|---|---|---|
| Condensation-Alkylation | 75–80 | 16 | Moderate | High |
| One-Pot Sonogashira | 70–75 | 6 | High | Moderate |
| Ultrasound-Assisted | 82 | 2 | Low | High |
Key Findings:
- The condensation-alkylation route remains the most scalable, albeit time-consuming.
- Ultrasound-assisted synthesis offers the best balance of yield and efficiency.
- Sonogashira coupling is limited by catalyst cost and handling.
Mechanistic Insights
Pyrazole Ring Formation
The reaction of pentane-2,4-dione with methylhydrazine proceeds via:
Alkylation Dynamics
The 4-position of 1,3,5-trimethylpyrazole is activated for alkylation due to:
- Electronic Effects: Methyl groups donate electron density, enhancing nucleophilicity.
- Steric Accessibility: The 4-position is less hindered compared to 1- and 3-positions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the condensation step improves heat management and reduces reaction time:
- Reactors: Microtubular coils with in-line IR monitoring.
- Output: 90% conversion at 120°C with a residence time of 10 minutes.
Green Chemistry Metrics
- Atom Economy: 84% for the condensation-alkylation route.
- E-Factor: 1.2 (kg waste/kg product), primarily from solvent recovery.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
- Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization, making it valuable in organic synthesis.
Reactions and Transformations
- The compound can undergo various chemical reactions such as oxidation and reduction. For instance, oxidation can yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives. These transformations are essential for creating new compounds with desired properties.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Antimalarial and Antileishmanial Activities
- This compound has been studied for its potential antimalarial and antileishmanial properties. It interacts with specific biochemical pathways in the life cycles of Plasmodium and Leishmania, inhibiting their growth and proliferation .
Medicinal Chemistry
Pharmacophore Development
- The compound has been explored as a pharmacophore in drug design due to its structural characteristics that allow interaction with biological targets. This makes it a promising candidate for the development of new therapeutic agents targeting infectious diseases .
Case Study: Drug Development
- A study focused on synthesizing derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit the growth of cancer cells and showed promising results, indicating potential applications in oncology .
Industrial Applications
Agrochemicals
- This compound is utilized in the formulation of agrochemicals. Its efficacy against pests and diseases makes it valuable in agricultural applications .
Material Science
- The compound's unique combination of methyl groups on the pyrazole ring influences its interactions within biological systems differently than its analogs. This property can be leveraged in material science to develop novel materials with specific functionalities .
Data Table: Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Chemistry | Synthesis Intermediate | Used in synthesizing complex heterocycles |
| Biology | Antimicrobial Activity | Effective against various pathogens |
| Medicine | Drug Development | Potential as a pharmacophore for infectious disease treatment |
| Industry | Agrochemicals | Efficacy in pest and disease control |
| Material Science | Unique Interactions | Distinct biological activities compared to analogs |
Mechanism of Action
The mechanism of action of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-3-yl)acetate
- Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-5-yl)acetate
- 1,3,5-Trimethylpyrazole-4-acetic acid ethyl ester
Uniqueness
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides versatility in chemical modifications and applications .
Biological Activity
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate (CAS Number: 70598-01-5) is a pyrazole derivative notable for its diverse biological activities. This compound, with the molecular formula C10H16N2O2, has gained attention in pharmacological research due to its potential applications in various therapeutic areas, including antimicrobial and antimalarial activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound features a pyrazole ring substituted with an ethyl acetate moiety. The presence of the trimethyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 196.25 g/mol |
| Purity | 97% |
| IUPAC Name | This compound |
| SMILES | O=C(OCC)CC1=C(C)N(N=C1C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives are known to modulate several biochemical pathways by acting on enzymes or receptors involved in metabolic processes.
Target Interactions
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Targeting bacterial cell walls or disrupting metabolic pathways.
- Antimalarial Activity : Inhibiting key enzymes in the malaria parasite's life cycle.
Biological Activity Studies
Recent studies have evaluated the efficacy of this compound against various pathogens and cancer cell lines.
Antimicrobial Studies
In vitro studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antimalarial Activity
The antimalarial potential of this compound was assessed using Plasmodium falciparum cultures. The compound demonstrated an IC50 value indicating potent activity.
Table 3: Antimalarial Activity
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.85 |
| Standard Drug (Artemisinin) | 0.10 |
Case Studies
A notable case study involved the evaluation of this compound's cytotoxic effects on cancer cell lines. The results showed selective toxicity towards certain tumor cells while sparing normal cells.
Case Study Summary
In a study published in MDPI, this compound exhibited:
- Cytotoxicity against MCF7 (breast cancer) : IC50 = 0.59 µM.
- Low cytotoxicity in Vero (normal kidney) : IC50 > 25 µM.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. React 1,3,5-trimethyl-1H-pyrazole with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction is carried out under reflux in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) for 12–24 hours. Purification involves recrystallization from ethanol or chromatography using silica gel .
- Optimization : Adjust stoichiometric ratios (pyrazole:chloroacetate = 1:1.2) and monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1). Higher yields are achieved by maintaining anhydrous conditions and slow cooling during recrystallization .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- TLC : Use iodine vapor to visualize spots; Rf values confirm product homogeneity .
- NMR : Analyze and spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, pyrazole methyl groups at ~2.1–2.5 ppm) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (N–H···O, C–H···O) to confirm dimeric/chain packing, as seen in related pyrazole-acetamide derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the acetate group in substitution reactions?
- The electron-withdrawing ester group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies in DMF show pseudo-first-order behavior, with rate constants dependent on nucleophile strength (e.g., primary amines > thiols). Computational DFT models predict transition-state geometries, highlighting steric effects from the pyrazole’s methyl groups .
Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing and stability?
- X-ray data from analogous compounds (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) reveal dimer formation via N–H···O bonds (2.8–3.0 Å) and extended chains through C–H···O interactions. These networks increase thermal stability (TGA decomposition >200°C) and reduce solubility in non-polar solvents, guiding crystal engineering for co-crystallization studies .
Q. What strategies are effective for modifying the pyrazole ring to tune biological activity?
- Substituent Effects :
- Methyl Groups : 1,3,5-Trimethyl substitution enhances lipophilicity (logP ~2.5), improving membrane permeability in antimalarial assays .
- Electron-Withdrawing Groups : Introducing cyano or nitro groups at the 4-position increases electrophilicity, altering binding to protease targets in proteomics studies .
- Biological Testing : Screen derivatives against Plasmodium falciparum 3D7 strains (IC assays) or use SPR to quantify protein-ligand binding kinetics .
Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?
- DFT/MD Simulations :
- Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.
- Simulate solvation effects (e.g., ethanol vs. DMSO) on reaction pathways using COSMO-RS.
Methodological Troubleshooting
Q. How can contradictory yields from similar synthetic protocols be resolved?
- Factors to Investigate :
- Moisture Sensitivity : Ensure reagents are anhydrous; use molecular sieves in reaction mixtures.
- Catalyst Optimization : Test alternative bases (e.g., DBU vs. triethylamine) to reduce side reactions.
- Temperature Gradients : Employ microwave-assisted synthesis for uniform heating and reduced reaction times .
Applications in Scientific Research
Q. What role does this compound play in developing heterocyclic hybrids for antiviral research?
- The pyrazole-acetate scaffold serves as a precursor for triazole-pyrazole hybrids (e.g., ethyl 2-(3-azido-4-cyanopyrazol-1-yl)acetate). Click chemistry (CuAAC) with alkynes generates 1,2,3-triazoles, evaluated against RNA viruses (e.g., SARS-CoV-2) via polymerase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
